4-Sulfoxyphenylacetyl dehydroalanine

Description

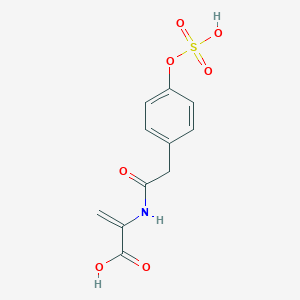

4-Sulfoxyphenylacetyl dehydroalanine is an α,β-dehydroamino acid derivative characterized by a reactive α,β-unsaturated bond and a sulfoxyphenylacetyl substituent. This compound is of interest in chemical biology and medicinal chemistry due to its utility in protein modification and bioconjugation .

Properties

CAS No. |

138748-39-7 |

|---|---|

Molecular Formula |

C11H11NO7S |

Molecular Weight |

301.27 g/mol |

IUPAC Name |

2-[[2-(4-sulfooxyphenyl)acetyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C11H11NO7S/c1-7(11(14)15)12-10(13)6-8-2-4-9(5-3-8)19-20(16,17)18/h2-5H,1,6H2,(H,12,13)(H,14,15)(H,16,17,18) |

InChI Key |

BTLKSOMRDDBUNH-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |

Canonical SMILES |

C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |

Other CAS No. |

138748-39-7 |

Synonyms |

4-sulfoxyphenylacetyl dehydroalanine AD 19 AD-19 parasulfoxyphenyl-acetyl dehydroalanine |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

4-Sulfoxyphenylacetyl dehydroalanine has demonstrated significant anticancer properties in various studies. Notably, it has been evaluated for its effects on tumor promotion and progression:

- Tumor Promotion Studies: In a study involving SENCAR mice, topical applications of AD19 inhibited TPA-induced epidermal hyperplasia and reduced carcinoma incidence by 50% after 40 weeks of promotion. This indicates that reactive oxygen species may play a crucial role in the transition from benign to malignant tumors rather than the initial tumor development .

- Mechanism of Action: The compound was shown to suppress TPA-dependent stimulation of prostaglandin E2 synthesis in primary cultures of epidermal cells, highlighting its potential as a chemopreventive agent .

Antioxidant Properties

AD19 exhibits strong antioxidant capabilities, which are essential for mitigating oxidative stress associated with various diseases:

- Free Radical Scavenging: Research indicates that AD19 can significantly reduce oxidant production in isolated mouse epidermal cells. This property is critical for protecting cells from oxidative damage, which is linked to cancer and other chronic diseases .

Biochemical Research

The compound's unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research:

- Enzyme Inhibition Studies: AD19 has been reported to inhibit enzymes such as amylase and glucosidase, which are involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes .

- DNA Interaction Studies: Recent studies have highlighted the potential of AD19 to interact with DNA, suggesting its role as an anticancer agent through mechanisms that may involve DNA damage or modulation .

Data Tables

Case Study 1: Tumor Promotion in SENCAR Mice

In a controlled experiment, SENCAR mice were treated with TPA alongside varying concentrations of AD19. Results indicated a marked reduction in tumor incidence after prolonged exposure, demonstrating the compound's chemopreventive effects.

Case Study 2: Enzyme Inhibition and Antidiabetic Potential

A study focused on the inhibitory effects of AD19 on digestive enzymes revealed significant reductions in amylase and glucosidase activities. This suggests potential applications for managing diabetes through dietary interventions or pharmacological development.

Comparison with Similar Compounds

Key Structural Features :

- Core Structure : Dehydroalanine (NH₂–C(=CH₂)–COOH).

- Substituent : 4-Sulfoxyphenylacetyl (–SO–C₆H₄–CH₂–CO–).

- Molecular Formula : Tentatively inferred as C₁₂H₁₄N₂O₅S (exact formula requires verification due to discrepancies in provided data) .

Comparison with Similar Compounds

A comparative analysis with structurally related dehydroalanine derivatives and sulfur-containing aromatic amino acids is provided below.

Table 1: Structural and Functional Comparison

* The molecular formula C₁₄H₁₇Cl₂NO₂ from includes chlorine atoms, which may indicate a chlorinated derivative or an error in nomenclature. Further validation is required.

Key Comparative Insights :

Reactivity :

- The α,β-unsaturated bond in this compound enables Michael additions, similar to β-(4-tolylsulfinyl)-dehydroserine .

- Sulfoxide groups enhance electrophilicity compared to sulfonamides (e.g., N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine) but reduce stability due to lower oxidation resistance .

Toxicity :

- Electron-withdrawing substituents (e.g., nitro, sulfoxide) increase toxicity by polarizing the α,β-bond, as seen in 4-nitrobenzoyl-dehydroalanine (Ala2) .

- Sulfamoyl derivatives (e.g., 4-sulfamoyl-L-phenylalanine) show lower acute toxicity, likely due to reduced conjugation with the dehydroalanine core .

Applications: Protein Engineering: Dehydroalanine derivatives are used to introduce non-canonical amino acids via cysteine elimination . Drug Design: Sulfonamide and sulfoxide groups improve solubility and target binding in aromatic systems .

Research Findings and Data Gaps

- Synthesis : this compound may be synthesized via oxidative elimination of cysteine residues, followed by sulfoxide incorporation .

- Analogues like 4-nitrobenzoyl-dehydroalanine suggest high reactivity but require cautious handling .

- Structural Ambiguities : Discrepancies in molecular formula (e.g., chlorine content) highlight the need for further characterization .

Preparation Methods

Oxidative Dehydration of Serine or Cysteine

Serine or cysteine residues undergo β-elimination to form Dha. For cysteine, this involves:

Post-Translational Modification via Selenalysine

Selenalysine acts as a masked Dha precursor in ribosomal synthesis:

-

Steps :

Functionalization with 4-Sulfoxyphenylacetyl Group

The sulfoxyphenylacetyl moiety is introduced via acylation or photocatalytic coupling.

Acylation of Dha Using Sulfoxide-Containing Electrophiles

Photocatalytic Hydroarylation in Batch and Flow Reactors

Arylthianthrenium salts enable chemoselective coupling under mild conditions:

-

Catalyst : [Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)]PF<sub>6</sub> (1 mol%).

-

Light Source : 450 nm LEDs.

-

Scale-Up : Flow reactors enhance throughput (100 mg/hr at 0.1 M concentration).

-

Functional Group Tolerance : Compatible with amines, alcohols, and thiols.

Oxidative Formation of Sulfoxide Moiety

Sulfides are oxidized to sulfoxides using:

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) or H<sub>2</sub>O<sub>2</sub>/Ti(O<sup>i</sup>Pr)<sub>4</sub>.

-

Conditions :

-

Stereoselectivity : 80–90% R-sulfoxide using chiral Ti complexes.

Integrated Synthetic Routes

Combining the above steps yields 4-sulfoxyphenylacetyl dehydroalanine:

Route 1 (Batch Synthesis):

-

Acylate with 4-mercaptophenylacetyl chloride.

Route 2 (Flow Synthesis):

Analytical Characterization

Critical data for validation:

Applications and Stability Considerations

-

Biological Use : Acts as a free radical scavenger in tumor inhibition studies.

-

Storage : −20°C under argon; degrades via sulfoxide reduction or Dha hydrolysis at RT.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. How is 4-sulfoxyphenylacetyl dehydroalanine identified and characterized in experimental settings?

- Methodological Answer: The compound is identified using high-resolution mass spectrometry (HRMS) to confirm its exact mass (301.0636 Da, [C₁₄H₁₇Cl₂NO₂S]) . Structural validation involves nuclear magnetic resonance (NMR) to resolve sulfoxide and acetyl moieties. Reference standards with defined purity (e.g., ≥95% by HPLC) are critical for calibration .

Q. What are the primary synthetic routes for generating this compound?

- Methodological Answer: Dehydroalanine derivatives are commonly synthesized via β-elimination of serine or cysteine residues under alkaline conditions. For example, oxidation of phenylselenocysteine introduces dehydroalanine, followed by Michael addition to attach the 4-sulfoxyphenylacetyl group . Alternative routes involve site-specific incorporation using evolved pyrrolysine machinery in protein scaffolds .

Q. How is dehydroalanine stability assessed during storage and handling?

- Methodological Answer: Stability is monitored under controlled pH (7.5–9.0) and temperature (10–25°C) to prevent degradation. Alkaline conditions can induce β-elimination, forming toxic lysinoalanine via crosslinking with lysine residues . Storage in inert atmospheres and avoidance of reducing agents are recommended .

Advanced Research Questions

Q. How do analytical methods resolve contradictions in detecting dehydroalanine modifications?

- Methodological Answer: Discrepancies in mass spectrometry (MS) data—e.g., unexpected peaks at 2910.5 m/z—arise from spontaneous dehydroalanine formation during sample preparation. To mitigate this, low-energy ionization (MALDI-TOF) and tandem MS (QTRAP) are used to distinguish artifacts from true modifications. Fragmentation patterns confirm sequence integrity (e.g., SVTLFGEΔAGAASVSLHLLSPGSHSLFTR, where Δ = dehydroalanine) .

Q. What experimental designs address the reactivity of this compound in protein engineering?

- Methodological Answer: Site-specific incorporation via genetic code expansion (e.g., using Nε-Cbz-lysine) allows precise modification. Oxidative elimination converts selenocysteine to dehydroalanine, enabling thiol-based conjugation (e.g., thioether linkages). Yield optimization (up to 100 mg/L) requires controlled expression systems and kinetic monitoring .

Q. How can dehydroalanine’s role in post-translational modifications be studied without inducing artifacts?

- Methodological Answer: Alkaline β-elimination under non-reducing conditions converts serine to dehydroalanine transiently. Aqueous ammonia stabilizes intermediates for trapping with thiol reagents. Parallel experiments with isotopically labeled serine (e.g., ¹³C) validate modification sites via MS/MS .

Q. What are the implications of dehydroalanine’s spontaneous formation in enzymatic studies?

- Methodological Answer: Spontaneous dehydroalanine formation in cholinesterases (e.g., butyrylcholinesterase) irreversibly inhibits enzyme reactivation by oximes. This necessitates pre-treatment with stabilizing agents (e.g., EDTA) during kinetic assays to isolate true enzymatic activity from chemical degradation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on dehydroalanine’s toxicity in biological systems?

- Analysis: Toxicity depends on context. While lysinoalanine (a dehydroalanine-lysine adduct) causes renal lesions in rats, controlled modification in synthetic peptides shows low cytotoxicity. Dose-response assays in relevant cell lines (e.g., HEK293) and in vivo models (e.g., zebrafish) are critical to contextualize risk .

Q. Why do some studies report inconsistent yields in dehydroalanine-mediated protein conjugates?

- Analysis: Variability arises from reaction conditions (pH, temperature) and reagent purity. Optimizing oxidative elimination (e.g., H₂O₂ concentration) and using HPLC-purified thiols improve reproducibility. Kinetic profiling (e.g., stopped-flow spectroscopy) identifies rate-limiting steps .

Key Tables

| Property | Value | Reference |

|---|---|---|

| Exact Mass | 301.0636 Da (C₁₄H₁₇Cl₂NO₂S) | |

| Stability (pH) | 7.5–9.0 | |

| Synthesis Yield (Protein) | Up to 100 mg/L | |

| Toxicity (Lysinoalanine) | Renal lesions in rats |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.